molecular formula C10H20N2 B13162560 1-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933716-23-5

1-Methyl-1,4-diazaspiro[5.5]undecane

Cat. No.: B13162560
CAS No.: 933716-23-5
M. Wt: 168.28 g/mol
InChI Key: JEULWRNDCDRAIW-UHFFFAOYSA-N
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Description

1-Methyl-1,4-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes, including the use of olefin metathesis reactions with Grubbs catalysts . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include oxamic acid derivatives, alcohols, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.

Comparison with Similar Compounds

1-Methyl-1,4-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

933716-23-5

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-methyl-1,4-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H20N2/c1-12-8-7-11-9-10(12)5-3-2-4-6-10/h11H,2-9H2,1H3

InChI Key

JEULWRNDCDRAIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC12CCCCC2

Origin of Product

United States

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